(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid
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Overview
Description
®-4-(Boc-amino)-6-methylheptanoic acid is a chiral amino acid derivative that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect the amino group during various chemical reactions, ensuring that the desired transformations occur without interference from the amino functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Boc-amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. The precursor, 4-amino-6-methylheptanoic acid, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ®-4-(Boc-amino)-6-methylheptanoic acid follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and solid-phase synthesis techniques to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
®-4-(Boc-amino)-6-methylheptanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
®-4-(Boc-amino)-6-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(Boc-amino)-6-methylheptanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)piperidine: Another Boc-protected amino compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar protective groups used in peptide synthesis.
Uniqueness
®-4-(Boc-amino)-6-methylheptanoic acid is unique due to its specific structure, which includes a chiral center and a Boc-protected amino group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C13H25NO4 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
ILHMTULQPDRVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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